VT-464 racemate

Enzymology Steroidogenesis CRPC

Procure VT-464 racemate (seviteronel racemate) for preclinical CRPC research. This nonsteroidal dual inhibitor uniquely combines ~10-fold lyase-selective CYP17A1 inhibition (IC50=69 nM) with direct AR antagonism, including T877A and F876L mutants that drive abiraterone and enzalutamide resistance. Unlike abiraterone, it avoids hydroxylase inhibition and glucocorticoid disruption, eliminating prednisone co-administration. Use as a single-agent tool to dissect lyase vs. hydroxylase contributions, evaluate maximal AR axis blockade, or study cross-resistance mechanisms in post-abiraterone/enzalutamide models.

Molecular Formula C18H17F4N3O3
Molecular Weight 399.3 g/mol
Cat. No. B1139212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVT-464 racemate
Synonyms1-(6,7-bis(difluoromethoxy)naphthalen-2-yl)-2-methyl-1-(1H-1,2,3-triazol-5-yl)propan-1-ol
Molecular FormulaC18H17F4N3O3
Molecular Weight399.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25)
InChIKeyZBRAJOQFSNYJMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VT-464 Racemate (Seviteronel Racemate): A CYP17A1 Lyase-Selective Inhibitor and AR Antagonist for Castration-Resistant Prostate Cancer Research


VT-464 racemate (CAS 1375603-36-3), also known as seviteronel racemate, is a nonsteroidal small molecule that acts as a dual inhibitor by selectively targeting the 17,20-lyase activity of CYP17A1 (IC50 = 69 nM) and antagonizing the androgen receptor (AR) [1]. It is the racemic mixture of the clinical candidate seviteronel, which reached Phase II trials for castration-resistant prostate cancer (CRPC) and breast cancer [2]. Unlike steroidal inhibitors such as abiraterone, VT-464's nonsteroidal scaffold confers distinct binding kinetics and selectivity for the lyase reaction over the hydroxylase reaction, a key differentiator in its pharmacological profile [3].

Why CYP17A1 Inhibitors Cannot Be Substituted: Lyase Selectivity and AR Antagonism Distinguish VT-464 Racemate from Abiraterone and Other In-Class Compounds


CYP17A1 inhibitors are not interchangeable due to fundamental differences in enzyme inhibition selectivity, off-target pharmacology, and clinical management requirements. Abiraterone, the approved standard-of-care, nonselectively inhibits both the 17α-hydroxylase and 17,20-lyase reactions of CYP17A1, necessitating coadministration of prednisone to mitigate mineralocorticoid excess and cortisol depletion [1]. In contrast, VT-464 racemate demonstrates approximately 10-fold selectivity for lyase over hydroxylase, enabling androgen suppression without disrupting glucocorticoid biosynthesis [2]. Furthermore, VT-464 exhibits direct AR antagonism, including against clinically relevant AR mutants (T877A, F876L) that confer resistance to enzalutamide and abiraterone, a property absent in abiraterone and other lyase-selective inhibitors such as orteronel [3]. These mechanistic distinctions translate to quantifiable differences in preclinical efficacy, intratumoral steroid profiles, and potential clinical application scenarios, as detailed below.

VT-464 Racemate vs. Abiraterone: Quantitative Evidence for Differential CYP17A1 Lyase Selectivity and AR Axis Suppression


CYP17A1 Lyase/Hydroxylase Selectivity: VT-464 Racemate vs. Abiraterone

VT-464 racemate demonstrates approximately 10-fold selectivity for CYP17A1 lyase over hydroxylase (IC50 ratio), whereas abiraterone exhibits the opposite selectivity profile, inhibiting hydroxylase 6-fold more potently than lyase [1]. Kinetic analysis reveals VT-464 acts as a reversible uncompetitive inhibitor of lyase (Ki = 84 nM) and a competitive inhibitor of hydroxylase (Ki = 620 nM), yielding a selectivity ratio of 7.4 at low substrate concentrations that increases with substrate concentration [2]. Overall, VT-464's lyase/hydroxylase selectivity is approximately 60-fold greater than that of abiraterone [3]. This differential selectivity translates to distinct downstream effects on steroid profiles in vivo.

Enzymology Steroidogenesis CRPC

Intratumoral Testosterone and DHT Suppression in CRPC Xenografts: VT-464 Racemate vs. Abiraterone

In the MDA-PCa-133 castrate mouse xenograft model of CRPC, VT-464 racemate more potently decreased intratumoral testosterone (T) and dihydrotestosterone (DHT) levels compared to abiraterone acetate (AA), while AA treatment paradoxically increased intratumoral progesterone (P) levels [1]. This differential effect on progesterone accumulation reflects the mechanistic distinction between lyase-selective inhibition (VT-464) and dual hydroxylase/lyase inhibition (AA), where hydroxylase inhibition leads to substrate accumulation upstream of the lyase step.

Intratumoral androgens Xenograft CRPC

AR Transactivation Suppression: VT-464 Racemate vs. Abiraterone in Enzalutamide-Resistant CRPC Cells

VT-464 racemate demonstrated a greater decrease in androgen receptor (AR) transactivation compared with abiraterone (ABI) in both enzalutamide-responsive (C4-2) and enzalutamide-resistant (MR49C, MR49F) CRPC cell lines [1]. At the gene and protein level, VT-464 suppressed the AR axis to a greater extent than ABI, with increased expression of steroidogenic pathway genes (StAR, CYP17A1, HSD17B3, SRD5A1) following treatment with both compounds but to a greater extent with VT-464, indicating more profound feedback activation of the steroidogenic pathway due to more effective androgen depletion [2]. Additionally, VT-464 exhibited direct AR antagonist activity independent of CYP17A1 inhibition, confirmed via AR ligand binding domain biolayer interferometry, a property not observed with abiraterone [3].

Androgen receptor Enzalutamide resistance CRPC

Activity Against T877A AR Mutant: VT-464 Racemate vs. Abiraterone

The T877A androgen receptor mutation is associated with resistance to abiraterone/prednisone therapy in CRPC patients. VT-464 racemate potently antagonizes the T877A AR mutant with an IC50 of 0.52 μM and inhibits proliferation of LNCaP cells (which harbor the T877A mutation) with an IC50 of 0.70 μM [1]. In contrast, abiraterone demonstrates weaker activity against the T877A mutant, and this differential sensitivity has been confirmed in cultured prostate cancer cells where VT-464 reduced AR signaling more effectively than abiraterone in cells expressing the T877A AR mutant [2].

AR mutation T877A Abiraterone resistance

Tumor Growth Inhibition in CRPC Xenografts: VT-464 Racemate vs. Vehicle and Comparison to Abiraterone

In the MDA-PCa-133 CRPC patient-derived xenograft model expressing the H874Y AR mutant, treatment with VT-464 racemate reduced the increase in tumor volume in castrate male mice by more than two-fold compared to vehicle control (P < 0.05) [1]. In a separate xenograft study, VT-464 decreased tumor volume as effectively as abiraterone acetate, but with more potent reduction of intratumoral androgens and without progesterone accumulation [2]. In the MR49F enzalutamide-resistant xenograft model, tumor growth inhibition and PSA decrease trends were greater with VT-464 than with abiraterone acetate, although the difference did not reach statistical significance in this model [3].

Xenograft Tumor growth CRPC

VT-464 Racemate Application Scenarios: Preclinical CRPC Research, Resistance Modeling, and Comparative CYP17A1 Pharmacology Studies


Modeling Abiraterone-Resistant CRPC with T877A AR Mutations

VT-464 racemate is uniquely suited for preclinical studies investigating CRPC progression after abiraterone failure. The compound demonstrates potent antagonism of the T877A AR mutant (IC50 = 0.52 μM) and inhibits LNCaP cell proliferation (IC50 = 0.70 μM) [4], a mutation clinically associated with abiraterone resistance [2]. Researchers studying abiraterone resistance mechanisms can employ VT-464 racemate as a tool compound to evaluate whether lyase-selective CYP17A1 inhibition combined with AR antagonism overcomes T877A-mediated resistance, a hypothesis supported by head-to-head studies showing superior AR signaling reduction by VT-464 compared to abiraterone in T877A-expressing cells [3].

Investigating Enzalutamide-Resistant CRPC Models

VT-464 racemate demonstrates activity in enzalutamide-resistant CRPC models (MR49C, MR49F cell lines and xenografts) where it suppresses AR transactivation to a greater extent than abiraterone [4]. Additionally, VT-464 antagonizes the F876L AR mutant, which is associated with enzalutamide resistance [2]. This makes VT-464 racemate a valuable tool for studying cross-resistance mechanisms between CYP17A1 inhibitors and AR antagonists, and for evaluating combination or sequential therapy strategies in the post-enzalutamide setting.

Comparative CYP17A1 Inhibitor Pharmacology and Steroid Profiling Studies

The pronounced lyase/hydroxylase selectivity of VT-464 racemate (~10-fold lyase-selective, approximately 60-fold more selective than abiraterone) [4] enables its use as a pharmacological probe to dissect the relative contributions of CYP17A1 lyase versus hydroxylase inhibition to therapeutic efficacy and adverse effect profiles. Unlike abiraterone, which increases intratumoral progesterone levels due to hydroxylase inhibition [2], VT-464 does not cause steroid precursor accumulation. Researchers conducting steroidomic analyses or studying mineralocorticoid excess pathways can use VT-464 racemate to achieve androgen suppression without the confounding effects of upstream steroid accumulation and without requiring prednisone supplementation [3].

Dual-Mechanism AR Axis Suppression Studies

VT-464 racemate is distinguished by its dual mechanism: CYP17A1 lyase inhibition (reducing androgen biosynthesis) plus direct AR antagonism (confirmed via AR ligand binding domain biolayer interferometry) [4]. This dual activity provides two orthogonal points of AR axis suppression. Researchers investigating maximal AR pathway blockade, resistance bypass strategies, or the therapeutic index of combined versus single-mechanism approaches can employ VT-464 racemate as a single-agent tool that simultaneously targets androgen production and AR signaling, without the pharmacokinetic and toxicity complexities of combination regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for VT-464 racemate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.